Pinosylvin

Descripción general

Descripción

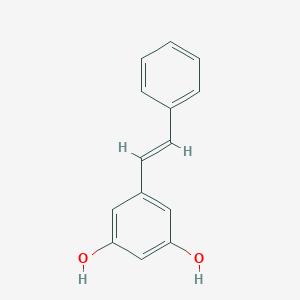

Pinosylvin is an organic compound with the chemical formula C14H12O2. It is a white solid that is structurally related to trans-stilbene, but with two hydroxy groups on one of the phenyl rings. This compound is naturally found in the heartwood of pine trees, particularly in the Pinaceae family, and serves as a defense mechanism against fungal infections and other environmental stresses . It is known for its antifungal, antibacterial, and antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pinosylvin can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by cyclization and dehydrogenation to form the stilbene structure. Another method involves the use of cinnamic acid derivatives, which are converted to this compound through a series of reactions including esterification, reduction, and dehydroxylation .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. For instance, Escherichia coli can be genetically engineered to produce this compound by introducing genes encoding enzymes such as stilbene synthase and 4-coumarate: coenzyme A ligase. This method allows for the sustainable and scalable production of this compound from simple precursors like glycerol .

Análisis De Reacciones Químicas

Types of Reactions: Pinosylvin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound quinone, a compound with enhanced biological activity.

Reduction: Reduction of this compound can yield dihydrothis compound, which has different pharmacological properties.

Substitution: this compound can undergo electrophilic substitution reactions, particularly at the hydroxy groups, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like acetic anhydride and sulfuric acid.

Major Products:

Oxidation: this compound quinone

Reduction: Dihydrothis compound

Substitution: Various esters and ethers of this compound

Aplicaciones Científicas De Investigación

Therapeutic Properties

Pinosylvin exhibits a range of pharmacological effects that make it a candidate for various therapeutic applications:

- Anti-inflammatory Activity : this compound has been shown to suppress the expression of pro-inflammatory cytokines and mediators. In studies involving RAW 264.7 cells, this compound inhibited nitric oxide (NO) production and reduced the levels of interleukin-6 (IL-6) and monocyte chemotactic protein-1 (MCP-1) with IC50 values of 39.9 µM and 32.1 µM, respectively . Additionally, it shifted macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, promoting inflammation resolution .

- Antioxidant Properties : this compound protects against oxidative stress by scavenging free radicals and enhancing cellular antioxidant capacity. This property is particularly relevant in neuroprotection, where this compound has been studied for its potential to protect dopaminergic neurons in models of Parkinson's disease .

- Antimicrobial Effects : The compound demonstrates significant antibacterial and antifungal activities, making it useful in treating infections caused by resistant strains of bacteria and fungi .

- Antitumor Activity : Research indicates that this compound can inhibit tumor cell growth by regulating key signaling pathways such as Src/ERK and GSK-3/β-catenin. It has been shown to inhibit migration and invasion in nasopharyngeal carcinoma cell lines by downregulating matrix metalloproteinases (MMP-2 and MMP-9) .

Biosynthetic Pathways

Recent advancements in metabolic engineering have facilitated the efficient biosynthesis of this compound. Researchers have developed microbial production systems that utilize D-glucose or glycerol as substrates. A modular approach to constructing the this compound biosynthetic pathway has led to significant increases in yield:

- Initial constructs achieved up to 3 mg/L titer, which improved to 70 mg/L with the addition of specific inhibitors . Further optimization resulted in a maximum production titer of 281 mg/L from D-glucose without additional precursor supplementation .

Case Studies

Several studies illustrate the applications of this compound across different domains:

Mecanismo De Acción

Pinosylvin exerts its effects through various molecular mechanisms:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxy groups.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparación Con Compuestos Similares

- Resveratrol

- Pterostilbene

- Dihydropinosylvin

- This compound quinone

This compound’s unique combination of chemical properties and biological activities makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Pinosylvin, a naturally occurring stilbene found primarily in the heartwood of coniferous trees such as Pinus species, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial effects, supported by detailed research findings and case studies.

Chemical Structure and Properties

This compound is chemically known as trans-3,5-dihydroxystilbene. Its structure contributes to its antioxidant properties and ability to modulate various biological pathways. The compound is structurally related to resveratrol, another well-known stilbene with significant health benefits.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties , including antibacterial and antifungal activities. Research has shown that it can inhibit the growth of various pathogens, making it a potential candidate for therapeutic applications against infections.

- Study Findings : A study indicated that this compound demonstrated effective inhibition against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The compound destabilized bacterial membranes, leading to cell death .

Anti-inflammatory Effects

One of the most significant biological activities of this compound is its anti-inflammatory effect . It has been shown to modulate inflammatory responses through various mechanisms:

- Macrophage Polarization : this compound shifts macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, promoting inflammation resolution .

- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as IL-6 and MCP-1, with IC50 values of 32.1 µM and 38.7 µM respectively. This inhibition is linked to its effects on the JAK/STAT signaling pathway in macrophages .

Table 1: Anti-inflammatory Activity of this compound

| Activity | IC50 Value (µM) |

|---|---|

| IL-6 Inhibition | 32.1 |

| MCP-1 Inhibition | 38.7 |

| COX-2 Inhibition | 10.6 |

Anticancer Properties

This compound has been investigated for its anticancer potential , particularly in inhibiting tumor cell migration and invasion:

- Mechanism of Action : this compound inhibits matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are critical in cancer metastasis. In studies involving nasopharyngeal carcinoma (NPC) cell lines, this compound reduced the expression of these enzymes significantly and altered epithelial-mesenchymal transition (EMT) markers .

Table 2: Effects of this compound on NPC Cell Lines

| Concentration (µM) | MMP-2 Expression (%) | MMP-9 Expression (%) | Vimentin Expression (%) | E-Cadherin Expression (%) |

|---|---|---|---|---|

| Control | 100 | 100 | 100 | 100 |

| 80 | 54 | 66 | 58.5 | 101.5 |

Case Studies

Case Study 1: Nasopharyngeal Carcinoma

A study evaluated the effects of this compound on NPC cell lines (NPC-039 and NPC-BM). Results showed that treatment with this compound at concentrations up to 80 µM significantly inhibited cell migration and invasion through modulation of EMT markers and MMP activity .

Case Study 2: Allergic Responses

In a model using IgE-sensitized mice, this compound exhibited significant anti-allergic activity by inhibiting mast cell degranulation and reducing the release of inflammatory mediators like histamine .

Propiedades

IUPAC Name |

5-[(E)-2-phenylethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVPRTHEGLPYPB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895857 | |

| Record name | 3,5-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22139-77-1 | |

| Record name | Pinosylvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22139-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022139771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinosylvin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22139-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINOSYLVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881R434AIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.